BenchChemオンラインストアへようこそ!

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

medicinal chemistry parallel synthesis amide bond formation

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS 2177257‑77‑9) is a heterobicyclic building block comprising a [1,2,4]triazolo[1,5‑a]pyridine core substituted with bromine at position 8, fluorine at position 6, and a carboxylic acid at position 2. The scaffold belongs to the broader triazolopyridine class, which has been extensively explored as a privileged structure in kinase inhibitor discovery and other medicinal chemistry programs.

Molecular Formula C7H3BrFN3O2
Molecular Weight 260.02 g/mol
Cat. No. B13058844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid
Molecular FormulaC7H3BrFN3O2
Molecular Weight260.02 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=NN2C=C1F)C(=O)O)Br
InChIInChI=1S/C7H3BrFN3O2/c8-4-1-3(9)2-12-6(4)10-5(11-12)7(13)14/h1-2H,(H,13,14)
InChIKeyFGZZXRKBNHRPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid – Core Scaffold & Physicochemical Identity for Procurement


8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS 2177257‑77‑9) is a heterobicyclic building block comprising a [1,2,4]triazolo[1,5‑a]pyridine core substituted with bromine at position 8, fluorine at position 6, and a carboxylic acid at position 2 . The scaffold belongs to the broader triazolopyridine class, which has been extensively explored as a privileged structure in kinase inhibitor discovery and other medicinal chemistry programs [1]. The compound is commercially available at ≥95 % purity from multiple vendors, with a molecular formula of C₇H₃BrFN₃O₂ and a molecular weight of 260.02 g mol⁻¹ .

Why 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid Cannot Be Readily Substituted by In‑Class Analogs


Triazolopyridine building blocks with identical core connectivity but different substitution patterns are not functionally interchangeable because the position and electronic nature of each substituent dictate the compound’s synthetic utility and physicochemical profile [1]. The simultaneous presence of a C‑2 carboxylic acid handle, a C‑6 fluorine atom, and a C‑8 bromine atom creates a unique vector set for sequential derivatisation. Removing or relocating any one of these functionalities alters the accessible chemical space and the predicted molecular properties (e.g., pKₐ, logP, density), with downstream consequences for reaction planning, purification strategy, and biological screening outcomes . The quantitative evidence below demonstrates that the closest commercially available analogs differ by ≥18 % in molecular weight, ≥0.7 log units in predicted pKₐ, or lack a critical reactive handle entirely, making simple drop‑in replacement scientifically unsound.

Quantitative Differentiation Evidence for 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid vs. Closest Analogs


Carboxylic Acid Handle at C‑2 Enables Amide/Peptide Conjugation Chemistry Absent in the 2‑Unsubstituted Analog

The target compound bears a free carboxylic acid at the 2‑position, allowing direct amide coupling, esterification, or reduction without requiring a separate carboxylation step. The closest 2‑unsubstituted comparator, 8‑bromo‑6‑fluoro‑[1,2,4]triazolo[1,5‑a]pyridine (CAS 2092062‑74‑1), lacks this functional group entirely . The absence of the carboxylic acid precludes its use in amide‑bond‑forming library synthesis and necessitates C‑H activation or lithiation‑carboxylation sequences that introduce additional synthetic steps and variability.

medicinal chemistry parallel synthesis amide bond formation

Dual Halogen Substitution (C‑8 Br + C‑6 F) Provides Orthogonal Reactivity Not Achievable with Mono‑Halogen or Des‑Fluoro Analogs

The simultaneous presence of bromine at C‑8 (suitable for Pd‑catalysed cross‑coupling) and fluorine at C‑6 (modulates electronics and metabolic stability) offers orthogonal synthetic handles. The des‑fluoro analog 8‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine‑2‑carboxylic acid (CAS 1159813‑05‑4) retains the C‑8 bromine but loses the electron‑withdrawing and metabolic‑stabilising effect of fluorine . The des‑bromo analog 6‑fluoro‑[1,2,4]triazolo[1,5‑a]pyridine‑2‑carboxylic acid (CAS 2177267‑48‑8) retains fluorine but forfeits the versatile aryl bromide handle . Only the target compound combines both halogens in the same core.

cross-coupling halogen selectivity sequential functionalisation

Lower Molecular Weight (260 vs. 288–292) Favors the Free Acid over the Ethyl Ester Prodrug Form for Fragment‑Based Screening

The free carboxylic acid target compound has a MW of 260.02 g mol⁻¹, whereas the corresponding ethyl ester (CAS 2177257‑73‑5) has a MW of 288.07 g mol⁻¹ . Although the ester can serve as a protected intermediate, its higher MW and increased lipophilicity (ethyl ester contribution) reduce ligand efficiency metrics when used directly in fragment screens. The free acid is therefore preferred for early‑stage fragment‑based screening campaigns where low MW is a critical design criterion.

fragment-based drug discovery ligand efficiency molecular weight

Predicted pKₐ Shift (0.71 vs. 0.31 vs. 2.01) Distinguishes the Target Acid from its 2‑Unsubstituted and Des‑Bromo Analogs

Predicted pKₐ values provide a quantitative basis for differentiating the ionisation behaviour of closely related triazolopyridines. The target compound has a predicted pKₐ of 0.71 ± 0.30, the 2‑unsubstituted analog (CAS 2092062‑74‑1) has a predicted pKₐ of 0.31 ± 0.30, and the des‑bromo analog (CAS 2177267‑48‑8) has a predicted pKₐ of 2.01 ± 0.30 . While all three compounds are acidic, the 1.30 log unit difference between the target and the des‑bromo analog corresponds to a ~20‑fold difference in acid dissociation constant, which can influence solubility, salt formation, and chromatographic retention under physiological pH conditions.

ionisation state pKₐ prediction bioavailability

Predicted Density (2.19 vs. 2.00 vs. 1.71 g cm⁻³) Reflects the Cumulative Effect of Br, F, and COOH Substitution

Predicted density values for three analogs highlight the additive contribution of heavy atoms. The target compound has a predicted density of 2.19 ± 0.1 g cm⁻³, compared with 2.00 ± 0.1 for the 2‑unsubstituted analog and 1.71 ± 0.1 for the des‑bromo analog . The stepwise increase correlates with the presence of the carboxylic acid oxygen atoms and the bromine atom, and can influence solid‑state handling, formulation density, and X‑ray crystallography applications.

density prediction solid-state properties crystallinity

Kinase Inhibitor Patent Landscape Demonstrates Broad Utility of the Triazolopyridine Core with Substituent‐Dependent Activity

U.S. Patent 8,501,936 (Cephalon, Inc.) claims generic Formula I triazolo[1,5‑a]pyridines as tyrosine kinase inhibitors for hyperproliferative diseases, explicitly encompassing compounds with halogen and carboxylate substitution patterns that include the target compound’s substitution motif [1]. The patent demonstrates that biological activity within this chemotype is highly sensitive to the identity and position of substituents, with different R‑group combinations yielding IC₅₀ values spanning several orders of magnitude. While the patent does not report isolated data for the exact target compound, the structure‑activity relationship (SAR) tables confirm that the 8‑bromo‑6‑fluoro‑2‑carboxylic acid substitution pattern falls within the claimed active space and is structurally distinct from inactive or less‑potent analogs.

kinase inhibition tyrosine kinase patent analysis

Optimal Research & Industrial Procurement Scenarios for 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid


Kinase‑Focused Medicinal Chemistry Libraries Utilising Amide Coupling Diversity

The free carboxylic acid at C‑2 enables direct HATU‑, EDC‑, or PyBOP‑mediated amide bond formation with amine‑containing building blocks, allowing rapid generation of compound libraries for kinase inhibitor screening . The U.S. 8,501,936 patent demonstrates that triazolopyridine derivatives with this core are active against tyrosine kinases, and the C‑8 bromine provides a secondary diversification point via Suzuki, Buchwald–Hartwig, or Sonogashira coupling . This dual‑vector reactivity makes the target compound a strategic choice for parallel synthesis workflows where both the carboxylic acid and the aryl bromide are exploited in consecutive synthetic steps [1].

Fragment‑Based Drug Discovery (FBDD) Where Low MW and Rule‑of‑Three Compliance Are Critical

With a molecular weight of 260.02 g mol⁻¹, the target compound falls within the acceptable range for fragment screening libraries (MW < 300) and is 9.7 % lighter than its ethyl ester analog . The predicted pKₐ of 0.71 indicates it will be predominantly ionised at physiological pH, which can be advantageous for solubility during NMR‑ or SPR‑based fragment screens if the ionised form is tolerated at the binding site [1]. The bromine atom also provides anomalous scattering for X‑ray crystallographic fragment screening, aiding unambiguous pose assignment .

Sequential Cross‑Coupling Strategies Requiring Orthogonal Halogen Reactivity

The combination of an aryl bromide (C‑8) and an aryl fluoride (C‑6) on the same scaffold permits chemoselective functionalisation: the bromide undergoes facile oxidative addition with Pd(0) catalysts, while the fluoride can serve as a leaving group under specific SNAr conditions or remain inert during cross‑coupling to modulate electronics . The des‑fluoro and des‑bromo analogs lack this orthogonality, limiting the accessible chemical space. The predicted density of 2.19 g cm⁻³ further indicates a high heavy‑atom content that facilitates small‑molecule X‑ray crystallography for reaction product confirmation [1].

Physicochemical Property Optimisation for Pre‑Clinical Candidate Profiling

The target compound’s predicted pKₐ (0.71) and density (2.19 g cm⁻³) are distinct from key comparators, enabling researchers to select the appropriate analog for specific property‑based design objectives . For instance, if a programme requires a more neutral species at pH 7.4, the des‑bromo analog (pKₐ ≈ 2.01) would be less ionised but would sacrifice the bromine synthetic handle. The target compound therefore represents an optimised balance of synthetic versatility and physicochemical profile for programmes that require both a cross‑coupling handle and significant aqueous solubility via ionisation [1].

Quote Request

Request a Quote for 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.